molecular formula C9H10FIO B14018373 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene

Cat. No.: B14018373
M. Wt: 280.08 g/mol
InChI Key: WSOOTCWBDFDBSM-UHFFFAOYSA-N
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Description

1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is an aromatic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of ethoxy, fluoro, iodo, and methyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods using microreactor systems. These systems offer high mass and heat transfer efficiency, allowing reactions to be conducted at higher temperatures compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 1-ethoxy-4-fluoro-2-iodo-3-methyl-5-bromobenzene .

Scientific Research Applications

1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-4-fluoro-2-iodo-3-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-4-fluoro-2-iodo-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of ethoxy, fluoro, iodo, and methyl groups on the benzene ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-ethoxy-4-fluoro-2-iodo-3-methylbenzene

InChI

InChI=1S/C9H10FIO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3

InChI Key

WSOOTCWBDFDBSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C)I

Origin of Product

United States

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